molecular formula C16H15N3O3 B2775721 ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 110299-43-9

ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B2775721
CAS No.: 110299-43-9
M. Wt: 297.314
InChI Key: PSXPZMASRLGEOU-UHFFFAOYSA-N
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Description

This compound belongs to the 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system containing pyrazole and pyridine rings. The structure features:

  • Ethyl carboxylate at position 3.
  • 3-Methyl and 4-oxo substituents on the pyridine ring.
  • 1-Phenyl substitution on the pyrazole ring.

This scaffold is synthetically versatile, enabling modifications for applications in medicinal chemistry (e.g., kinase inhibition) and materials science .

Properties

IUPAC Name

ethyl 3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(21)12-9-17-15-13(14(12)20)10(2)18-19(15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPZMASRLGEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of a suitable precursor containing the pyrazole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors like 5-aminopyrazole derivatives. Various synthetic routes have been explored to optimize yield and efficiency, including solvent-free microwave irradiation techniques which have shown promise in achieving high yields under mild conditions .

Antiviral Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine possess antiviral properties. For instance, compounds similar to ethyl 3-methyl-4-oxo have demonstrated effectiveness against viruses such as the tobacco mosaic virus and herpes simplex virus type 1 (HSV-1). In vitro studies have shown that these compounds can significantly reduce viral titers, suggesting their potential as antiviral agents .

Anticancer Properties

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has been highlighted in several studies. Compounds derived from this scaffold have shown cytotoxic activity against various cancer cell lines including cervical (HeLa) and prostate (DU 205) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Ethyl 3-methyl-4-oxo derivatives are also being investigated for their anti-inflammatory effects. These compounds can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Study Findings Reference
Study on Antiviral ActivityCompounds exhibited up to 91% inhibition against tobacco mosaic virus at specific concentrations
Cytotoxicity ScreeningSignificant cytotoxic effects observed in HeLa and DU 205 cells with IC50 values in low micromolar range
Anti-inflammatory AssessmentDemonstrated inhibition of pro-inflammatory cytokines in vitro

Mechanism of Action

The mechanism by which ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Formula Key Properties Reference
Ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Ph, 3-Me, 4-O, 5-COOEt C₁₇H₁₇N₃O₃ m.p. Not reported; synthesized via multicomponent reactions
Ethyl 4-amino-1-(2,4-dinitrophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-(2,4-DNP), 4-NH₂, 6-Me, 5-COOEt C₁₇H₁₄N₆O₆ m.p. 205–206°C; yellowish solid; 1H-NMR δ 8.86 (Ar-H)
Ethyl 6,7-diamino-3,4-diphenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 3-Ph, 4-Ph, 6-NH₂, 7-NH₂, 5-COOEt C₂₂H₂₁N₅O₂ m.p. 160–162°C; IR peaks at 3334–3779 cm⁻¹ (NH₂/NH)
1H-Pyrazolo[3,4-b]pyridine-5-nitriles 5-CN, variable substituents Varies Synthesized via domino multicomponent processes; used in drug discovery

Key Observations :

  • Substituent Diversity : The phenyl group at position 1 is common, but analogues like 1-(2,4-dinitrophenyl) () introduce steric and electronic complexity, affecting solubility and reactivity .
  • Synthetic Flexibility : Ethyl carboxylate at position 5 is retained across derivatives, enabling further functionalization (e.g., hydrolysis to carboxylic acids) .
Target Compound:
  • Synthesized via multicomponent reactions (MCRs) involving pyrazole precursors, aldehydes, and β-ketonitriles. Oxidation of 4,7-dihydro intermediates (e.g., with NaNO₂ in acetic acid) yields the aromatic pyrazolo[3,4-b]pyridine core .
Analogues:
  • Ethyl 4-amino-1-(2,4-dinitrophenyl)-6-methyl derivative (): Prepared via condensation of pyrazole-5-carboxylates with nitro-substituted aryl halides, followed by amination .
  • Diamino-substituted derivatives (): Synthesized in water via MCRs, emphasizing eco-friendly conditions .

Physicochemical and Spectral Properties

  • Melting Points: The diamino derivative (160–162°C) has a lower m.p. than the nitro-substituted analogue (205–206°C), likely due to reduced crystallinity from amino groups .
  • Spectroscopy :
    • IR : Carboxylate C=O stretches appear near 1660–1680 cm⁻¹; NH₂ groups show broad peaks at 3330–3779 cm⁻¹ .
    • 1H-NMR : Aromatic protons in nitro-substituted derivatives resonate downfield (δ 8.86 ppm) due to electron-withdrawing effects .

Biological Activity

Ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O3
  • Molecular Weight : 261.281 g/mol
  • CAS Number : 58686-38-7
  • SMILES : CCOC(=O)NC1=NN(C(=O)C1C)C1=CC=CC=C1

The biological activity of this compound is attributed to its interaction with various molecular targets. Research has shown that compounds within the pyrazolo[3,4-b]pyridine class can act as:

  • Antiviral Agents : They have demonstrated activity against several viruses by inhibiting viral replication and entry.
  • Anti-inflammatory Agents : These compounds modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.
  • Anticancer Agents : Pyrazolo[3,4-b]pyridines have been reported to inhibit various kinases and proteins associated with cancer progression.

Antiviral Activity

A study highlighted that derivatives of pyrazolo[3,4-b]pyridine exhibited antiviral properties against viruses such as herpes simplex virus (HSV) and vesicular stomatitis virus (VSV). The introduction of ester groups at specific positions enhanced their effectiveness against HSV, suggesting that structural modifications can significantly impact antiviral efficacy .

Anti-inflammatory Activity

Research indicates that compounds with the pyrazolo[3,4-b]pyridine scaffold possess anti-inflammatory properties by acting as phosphodiesterase inhibitors. This action leads to increased cyclic AMP levels, which in turn modulate inflammatory responses .

Anticancer Activity

Several studies have reported the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. They act as inhibitors of cyclin-dependent kinases and other critical proteins involved in cell cycle regulation and apoptosis. For instance, compounds have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are pivotal in cancer-related inflammation .

Data Table: Summary of Biological Activities

Biological ActivityTargetMechanismReference
AntiviralHSVInhibition of viral replication
Anti-inflammatoryPDEModulation of inflammatory pathways
AnticancerCDKInhibition of cell cycle progression

Case Study 1: Antiviral Efficacy

In a primary screening involving Vero cells infected with HSV, ethyl 3-methyl-4-oxo derivatives were evaluated for their antiviral activity using a 50% end-point titration method. The results indicated that certain derivatives exhibited significant inhibition rates compared to controls, establishing a therapeutic index favorable for further development .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to reduce pro-inflammatory cytokine levels in vitro. The compounds were shown to inhibit the expression of IL-6 and TNF-α in macrophage cell lines treated with lipopolysaccharide (LPS), indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What are the most efficient synthetic routes for ethyl 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs) or stepwise procedures. A robust method involves reacting hydrazine derivatives with ethyl acetoacetate and aldehydes in ethanol under acidic or catalytic conditions (e.g., using sulfonated carbon catalysts like AC-SO3H) . For example, a two-step procedure using the Vilsmeier–Haack reagent for formylation followed by cyclization with hydrazine yields pyrazolo[3,4-b]pyridine scaffolds in high purity . Solvent selection (ethanol, acetic acid) and catalysts (meglumine, p-TSA) critically influence reaction efficiency and yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., ester carbonyl at δ ~168 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • IR spectroscopy : Peaks at ~1662 cm1^{-1} confirm ester C=O stretching, while NH/NH2_2 groups appear at 3334–3779 cm1^{-1} .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines bond lengths and angles, revealing boat conformations in dihydropyridine rings and planar pyrazole moieties .

Q. What reaction conditions optimize yield and purity during synthesis?

  • Solvent systems : Ethanol/acetic acid (3:1) or aqueous mixtures enhance solubility and reduce side reactions .
  • Catalysts : Meglumine or p-TSA (para-toluenesulfonic acid) improves regioselectivity in MCRs .
  • Temperature : Room temperature for cyclization steps minimizes decomposition, while reflux (80–140°C) accelerates ring closure .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazolo[3,4-b]pyridine formation?

Regioselectivity depends on substituent electronic effects and reaction pathways. For instance:

  • Electron-withdrawing groups on aldehydes favor 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines via kinetic control .
  • Solvent polarity (e.g., DMSO/acetic acid) promotes aromatization, while ethanol/acetic acid mixtures may lead to unexpected C–O cleavage products . Computational modeling (semiempirical methods) predicts favored intermediates based on transition-state energies .

Q. What computational tools are used to predict biological activity and molecular interactions?

  • Molecular docking : AutoDock or Schrödinger Suite evaluates binding affinity to target proteins (e.g., kinases) by simulating interactions with the pyrazole and dihydropyridine moieties .
  • DFT calculations : Analyze charge distribution and frontier molecular orbitals to prioritize derivatives for synthesis .

Q. How are crystallographic data analyzed to resolve structural ambiguities?

  • SHELX refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks, while WinGX/ORTEP visualizes thermal ellipsoids and packing motifs .
  • Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., R22_2^2(8) motifs) to understand supramolecular assembly .

Q. What strategies enhance the compound’s bioactivity in drug discovery?

  • Ester hydrolysis : Convert the ethyl ester to a carboxylic acid to improve solubility and target binding .
  • Suzuki coupling : Introduce aryl/heteroaryl groups at the 3-position to modulate steric and electronic properties .
  • SAR studies : Correlate substituent effects (e.g., methyl vs. cyclopropyl groups) with antimicrobial or antiproliferative activity .

Q. How can conflicting data in synthetic outcomes be resolved?

  • Mechanistic studies : Use isotopic labeling (e.g., 15^{15}N hydrazine) to track reaction pathways .
  • In situ monitoring : Raman spectroscopy or real-time NMR identifies intermediates, clarifying divergent pathways under varying conditions (e.g., solvent polarity, temperature) .

Q. What methodologies assess structure-activity relationships (SAR) for this scaffold?

  • Analog libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) and test against biological targets .
  • Pharmacophore mapping : Identify essential moieties (e.g., 4-oxo group) for activity using 3D-QSAR models .

Q. How are crystallographic disorders or twinning addressed in X-ray analysis?

  • SHELXD/SHELXE : Resolve twinning by iterative dual-space methods, while SHELXL applies restraints to disordered regions .
  • High-resolution data : Collect datasets at synchrotron sources (λ < 1 Å) to improve resolution and reduce model bias .

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